Olanzapine related compound B
Overview
Description
Olanzapine related compound B is a compound with significant importance in the field of medicinal chemistry. It is structurally related to the benzodiazepine class of compounds, which are known for their psychoactive properties. This compound is also referred to as Olanzapine lactam, an impurity related to the antipsychotic drug Olanzapine .
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one are currently unknown. This compound is a derivative of the benzodiazepine class of drugs, which typically target the gamma-aminobutyric acid (GABA) receptors in the brain . .
Mode of Action
If it behaves similarly to other benzodiazepines, it may enhance the effect of GABA, a neurotransmitter that inhibits activity in the brain, thereby producing a calming effect
Biochemical Pathways
Benzodiazepines generally act on the GABAergic system, enhancing the inhibitory effects of GABA and leading to sedative, hypnotic, anxiolytic, and muscle relaxant effects
Pharmacokinetics
It is a solid compound that should be stored in a dark place at room temperature
Result of Action
If it acts similarly to other benzodiazepines, it may lead to decreased neuronal excitability and reduced anxiety, among other effects
Preparation Methods
The synthesis of Olanzapine related compound B involves several steps. One common method includes the cyclization of appropriate thieno and benzodiazepine precursors under specific reaction conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Chemical Reactions Analysis
Olanzapine related compound B undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Scientific Research Applications
Olanzapine related compound B has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: As a related compound to Olanzapine, it is investigated for its potential therapeutic effects and its role in the development of new antipsychotic drugs.
Comparison with Similar Compounds
Olanzapine related compound B is unique due to its thieno-benzodiazepine structure. Similar compounds include:
Olanzapine: A widely used antipsychotic drug with a similar core structure but different functional groups.
Clozapine: Another antipsychotic with a benzodiazepine core, used for treating schizophrenia.
Quetiapine: A compound with a similar mechanism of action but different structural features.
These compounds share some pharmacological properties but differ in their specific applications and side effect profiles.
Properties
IUPAC Name |
2-methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-7-6-8-11(15)13-9-4-2-3-5-10(9)14-12(8)16-7/h2-6,14H,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTDAJJOMLNXFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176635 | |
Record name | LY-301664 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221176-49-4 | |
Record name | LY-301664 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221176494 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-301664 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-5,10-dihydro-4H-thieno[2,3-b][1,5]benzodiazepin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LY-301664 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/154GKG25DA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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